3-Deoxy-3-fluoro-D-mannose: A Comprehensive Technical Guide
3-Deoxy-3-fluoro-D-mannose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deoxy-3-fluoro-D-mannose (3-F-Man) is a synthetic fluorinated carbohydrate that has garnered significant interest for its potent biological activities, primarily as an inhibitor of bacterial growth. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-F-Man. It details its mechanism of action, metabolic pathways, and includes established experimental protocols for its synthesis and the analysis of its metabolites. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of drug discovery, glycobiology, and antimicrobial development.
Chemical and Physical Properties
3-Deoxy-3-fluoro-D-mannose is a structural analog of D-mannose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This substitution significantly alters the molecule's chemical reactivity and biological function.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁FO₅ | [1] |
| Molecular Weight | 182.15 g/mol | [1] |
| CAS Number | 87764-46-3 | [1] |
| Appearance | Colorless Syrup | [2] |
| Melting Point | 154 °C | [3] |
| Solubility | Soluble in DMSO, H₂O, MeOH | [2] |
| Storage | 2°C - 8°C | [3] |
| IUPAC Name | (2R,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal | [2] |
| SMILES | O=C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | |
| InChI Key | RMHCJIQOFXULDL-KVTDHHQDSA-N | [2] |
Biological Properties and Mechanism of Action
3-Deoxy-3-fluoro-D-mannose exhibits significant biological activity, most notably as a bacteriostatic agent. Its mechanism of action is multifaceted, primarily targeting essential cellular processes in bacteria.
Inhibition of Bacterial Growth
3-F-Man acts as an inhibitor of bacterial growth by interfering with key metabolic pathways. It has been shown to bind to the 6-phosphate group of nucleic acids, which prevents the addition of sugar molecules to ribose or deoxyribose groups.[3][4] This disruption of nucleic acid synthesis is a primary contributor to its bacteriostatic effects. Furthermore, 3-F-Man inhibits the synthesis of proteins and RNA, both of which are critical for bacterial proliferation.[3][4]
Proposed Mechanism of Action in Bacteria
While the precise molecular targets are still under investigation, the current understanding suggests that 3-F-Man, after being metabolized to its nucleotide sugar form, GDP-3-deoxy-3-fluoro-D-mannose, acts as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of various components of the bacterial cell envelope, such as lipopolysaccharides and peptidoglycan. By inhibiting these enzymes, 3-F-Man disrupts the integrity of the bacterial cell wall, leading to growth inhibition.
Metabolism in Saccharomyces cerevisiae
Studies in the yeast Saccharomyces cerevisiae have provided valuable insights into the metabolic fate of 3-Deoxy-3-fluoro-D-mannose. Once transported into the cell, it is phosphorylated and converted into a nucleotide sugar analog.
Incubation of Saccharomyces cerevisiae S288C with 3-deoxy-3-fluoro-D-[1-¹⁴C]mannose resulted in the identification of three primary metabolites:
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3-deoxy-3-fluoro-D-mannose 6-phosphate
-
3-deoxy-3-fluoro-D-mannose 1,6-bisphosphate
The conversion of 3-F-Man into its sugar nucleotide form was found to be less efficient compared to its 4-fluoro counterpart, and there was minimal incorporation of radioactivity into the cell-wall fraction.[5][6]
Experimental Protocols
Synthesis of 3-Deoxy-3-fluoro-D-mannose
The following protocol is based on the synthesis described by Rasmussen et al. (1983).
Materials:
-
2-Deoxy-2-fluoro-D-arabinose
-
Potassium cyanide (KCN)
-
Palladium on barium sulfate (B86663) (5% Pd/BaSO₄)
-
Dowex-50W x 8 (Ca²⁺ form) resin
-
Deionized water
-
Hydrogen gas
Procedure:
-
Dissolve 2-deoxy-2-fluoro-D-arabinose in deionized water.
-
Adjust the pH of the solution to 7.8 using a suitable buffer.
-
Add potassium cyanide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the cyanohydrin formation, add 5% palladium on barium sulfate to the reaction mixture.
-
Subject the mixture to catalytic hydrogenation with hydrogen gas at a suitable pressure and temperature.
-
After the reaction is complete, filter the catalyst from the solution.
-
The resulting solution contains a mixture of 3-deoxy-3-fluoro-D-glucose and 3-deoxy-3-fluoro-D-mannose.
-
Purify the epimeric sugars by column chromatography using a Dowex-50W x 8 (Ca²⁺ form) resin, eluting with deionized water.
-
Collect the fractions containing 3-deoxy-3-fluoro-D-mannose and concentrate under reduced pressure to obtain the final product.
Note: This synthesis involves the use of highly toxic potassium cyanide and flammable hydrogen gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment and safety precautions.
Analysis of 3-Deoxy-3-fluoro-D-mannose Metabolites from Yeast
The following is a general protocol for the extraction and analysis of the metabolites of 3-Deoxy-3-fluoro-D-mannose from Saccharomyces cerevisiae, based on methods for analyzing sugar phosphates and nucleotide sugars.
Materials:
-
Yeast cell culture grown in the presence of 3-Deoxy-3-fluoro-D-mannose
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase C18 column
-
Suitable mobile phases (e.g., phosphate (B84403) buffers with an ion-pairing agent for reverse-phase)
-
UV detector
-
Standards for 3-deoxy-3-fluoro-D-mannose-6-phosphate and GDP-3-deoxy-3-fluoro-D-mannose (if available, otherwise use retention time comparison with known sugar phosphates and GDP-sugars)
Procedure:
-
Metabolite Extraction:
-
Harvest yeast cells by centrifugation.
-
Quench metabolism by rapidly resuspending the cell pellet in a cold extraction solution (e.g., 6% TCA or 0.5 M PCA).
-
Lyse the cells by vortexing or sonication.
-
Centrifuge to pellet cell debris.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the soluble metabolites.
-
-
HPLC Analysis:
-
Filter the metabolite extract through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
For anion-exchange chromatography, use a salt gradient for elution.
-
For ion-pair reverse-phase chromatography, use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).
-
Monitor the elution profile using a UV detector at a wavelength suitable for detecting the nucleotide moiety of GDP-3-deoxy-3-fluoro-D-mannose (e.g., 254 nm).
-
Identify the peaks corresponding to the metabolites by comparing their retention times with those of standards or by using mass spectrometry for confirmation.
-
Conclusion
3-Deoxy-3-fluoro-D-mannose is a promising molecule with significant potential as a lead compound in the development of novel antibacterial agents. Its ability to disrupt fundamental cellular processes in bacteria, combined with a growing understanding of its metabolic fate, provides a solid foundation for further research. This technical guide has summarized the key properties and methodologies associated with 3-F-Man, offering a valuable resource for scientists and researchers aiming to explore its therapeutic applications and unravel its detailed mechanisms of action. Future studies should focus on identifying the specific bacterial enzymes inhibited by 3-F-Man and its metabolites to facilitate the rational design of more potent and selective antimicrobial drugs.
References
- 1. Specificity of GDP-Man:dolichyl-phosphate mannosyltransferase for the guanosine diphosphate esters of mannose analogues containing deoxy and deoxyfluoro substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of protein glycosylation and glycoprotein processing in viral systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 3-deoxy-3-fluoro-D-mannose and 4-deoxy-4-fluoro-D-mannose by Saccharomyces cerevisiae S288C - PMC [pmc.ncbi.nlm.nih.gov]
